SLC26A3-IN-2

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

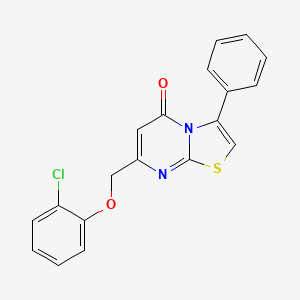

Fórmula molecular |

C19H13ClN2O2S |

|---|---|

Peso molecular |

368.8 g/mol |

Nombre IUPAC |

7-[(2-chlorophenoxy)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one |

InChI |

InChI=1S/C19H13ClN2O2S/c20-15-8-4-5-9-17(15)24-11-14-10-18(23)22-16(12-25-19(22)21-14)13-6-2-1-3-7-13/h1-10,12H,11H2 |

Clave InChI |

MXPJASIJFFIVEL-UHFFFAOYSA-N |

SMILES canónico |

C1=CC=C(C=C1)C2=CSC3=NC(=CC(=O)N23)COC4=CC=CC=C4Cl |

Origen del producto |

United States |

Foundational & Exploratory

Unveiling the Action of SLC26A3-IN-2: A Technical Guide to its Inhibitory Mechanism

For Immediate Release

This technical guide provides an in-depth analysis of the mechanism of action of SLC26A3-IN-2, a potent and selective inhibitor of the solute carrier family 26 member 3 (SLC26A3) anion exchanger, also known as downregulated in adenoma (DRA). This document is intended for researchers, scientists, and drug development professionals engaged in the study of intestinal ion transport and related therapeutic areas.

Core Mechanism of Action

This compound is a member of the thiazolo-pyrimidin-5-one class of small molecule inhibitors that directly target the SLC26A3 anion exchanger. A key characteristic of its mechanism is its extracellular site of action .[1] This means that this compound does not need to penetrate the cell membrane to exert its inhibitory effect, making it a promising candidate for targeted luminal action in the gastrointestinal tract.

The primary function of SLC26A3 is to facilitate the exchange of chloride (Cl⁻) and bicarbonate (HCO₃⁻) ions across the apical membrane of intestinal epithelial cells. This process is crucial for electroneutral NaCl absorption and fluid balance in the colon. This compound directly binds to the transporter, obstructing this ion exchange and thereby inhibiting fluid absorption. This mechanism of action has been validated in preclinical models, where it has shown efficacy in increasing stool hydration.

Molecular docking studies have proposed a putative binding site for this class of inhibitors on the extracellular surface of SLC26A3. The model suggests that the inhibitor interacts with key amino acid residues, leading to a conformational change that blocks the transport pathway.[1]

Quantitative Data Summary

The inhibitory potency and in vivo efficacy of this compound and its analogs have been quantified in several key experiments. The following tables summarize the critical data.

| In Vitro Potency of this compound | |

| Parameter | Value |

| IC₅₀ (Cl⁻/I⁻ Exchange) | 360 nM |

| Maximum Inhibition (at 10 µM) | 92% |

| In Vivo Efficacy of a Thiazolo-pyrimidin-5-one Analog (Compound 3a) in a Loperamide-Induced Constipation Mouse Model | | | :--- | :--- | :--- | | Parameter | Vehicle Control | Compound 3a (10 mg/kg, oral) | | Stool Weight (mg) | Significantly lower | Significantly increased | | Stool Pellet Number | Significantly lower | Significantly increased | | Stool Water Content (%) | Significantly lower | Significantly increased |

Key Experimental Protocols

The following are detailed methodologies for the pivotal experiments used to characterize the mechanism of action of this compound.

High-Throughput Screening for SLC26A3 Inhibition (YFP Quenching Assay)

This assay is designed to identify inhibitors of SLC26A3-mediated halide exchange.

-

Cell Line: Fischer Rat Thyroid (FRT) cells stably co-expressing human SLC26A3 and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).

-

Principle: The fluorescence of this specific YFP variant is quenched by iodide (I⁻) ions. SLC26A3 can transport I⁻ into the cell in exchange for intracellular Cl⁻. The rate of I⁻ influx, and therefore the rate of YFP fluorescence quenching, is proportional to SLC26A3 activity. Inhibitors will slow down this rate.

-

Protocol:

-

Plate FRT-SLC26A3-YFP cells in 96-well microplates and grow to confluence.

-

Wash the cells with a chloride-containing buffer (e.g., PBS).

-

Add the test compounds (like this compound) at various concentrations to the wells and incubate for a specified period (e.g., 10-15 minutes) at 37°C.

-

Place the microplate in a fluorescence plate reader.

-

Initiate the assay by adding an iodide-containing buffer (where NaCl is replaced by NaI).

-

Measure the YFP fluorescence intensity over time.

-

Calculate the initial rate of fluorescence quenching. The percentage of inhibition is determined by comparing the quenching rate in the presence of the compound to the rate in a vehicle control.

-

Chloride/Bicarbonate (Cl⁻/HCO₃⁻) Exchange Assay

This assay measures the physiologically relevant Cl⁻/HCO₃⁻ exchange activity of SLC26A3.

-

Cell Line: FRT cells stably expressing human SLC26A3.

-

Principle: The intracellular pH (pHi) is monitored using the pH-sensitive fluorescent dye, 2',7'-bis-(2-carboxyethyl)-5-(and-6)-carboxyfluorescein (BCECF). In the absence of extracellular chloride, the Cl⁻/HCO₃⁻ exchanger will transport HCO₃⁻ into the cell, causing an increase in pHi. The rate of this alkalinization is a measure of SLC26A3 activity.

-

Protocol:

-

Grow FRT-SLC26A3 cells on glass coverslips.

-

Load the cells with the acetoxymethyl ester form of BCECF (BCECF-AM), which is cell-permeant. Intracellular esterases will cleave the AM esters, trapping the fluorescent BCECF inside the cells.

-

Mount the coverslip in a perfusion chamber on a fluorescence microscope.

-

Initially, perfuse the cells with a Cl⁻- and HCO₃⁻-containing buffer.

-

To measure Cl⁻/HCO₃⁻ exchange, switch to a Cl⁻-free, HCO₃⁻-containing buffer.

-

Monitor the change in BCECF fluorescence ratio (excitation at ~490 nm and ~440 nm, emission at ~535 nm) over time to determine the rate of intracellular alkalinization.

-

To test for inhibition, pre-incubate the cells with this compound before switching to the Cl⁻-free buffer and measure the effect on the rate of pHi change.

-

In Vivo Model of Loperamide-Induced Constipation

This model is used to assess the efficacy of SLC26A3 inhibitors in a whole-animal system.

-

Animal Model: CD1 mice.

-

Principle: Loperamide, a µ-opioid receptor agonist, inhibits intestinal motility, leading to constipation. This model allows for the evaluation of compounds that can counteract this effect by increasing intestinal fluid content.

-

Protocol:

-

Administer the test compound (e.g., an analog of this compound) or vehicle control to the mice via oral gavage.

-

After a set period (e.g., 1 hour), induce constipation by intraperitoneal injection of loperamide.

-

House the mice individually in cages that allow for the collection of fecal pellets.

-

Collect all fecal pellets produced over a defined time period (e.g., 4 hours).

-

Measure the total stool weight, the number of pellets, and the stool water content (by comparing wet and dry weights).

-

Compare the results from the compound-treated group to the vehicle-treated group to determine efficacy.

-

Visualizations

Signaling and Action Pathway

Caption: Extracellular binding of this compound inhibits Cl⁻/HCO₃⁻ exchange.

Experimental Workflow

Caption: Workflow for the discovery and validation of SLC26A3 inhibitors.

References

SLC26A3-IN-2: An In-Depth Technical Guide to a Potent Inhibitor of the Intestinal Anion Exchanger SLC26A3

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of SLC26A3-IN-2, a potent and orally active inhibitor of the solute carrier family 26 member 3 (SLC26A3). SLC26A3, also known as Downregulated in Adenoma (DRA), is a crucial anion exchanger primarily located in the apical membrane of intestinal epithelial cells. It mediates the exchange of chloride (Cl⁻) and bicarbonate (HCO₃⁻), playing a pivotal role in electroneutral sodium chloride absorption and fluid balance in the gastrointestinal tract. Dysregulation of SLC26A3 function is implicated in various gastrointestinal disorders, including congenital chloride diarrhea and constipation, making it a compelling therapeutic target. This document details the mechanism of action of this compound, its inhibitory activity, and the experimental protocols for its characterization.

Introduction to SLC26A3 (DRA)

SLC26A3 is a transmembrane glycoprotein (B1211001) responsible for the electroneutral exchange of chloride and bicarbonate ions across the apical membrane of enterocytes in the colon and small intestine.[1] This process is fundamental for intestinal salt and fluid absorption. The functional coupling of SLC26A3 with the Na⁺/H⁺ exchanger 3 (NHE3) facilitates the overall absorption of NaCl.[2][3] Loss-of-function mutations in the SLC26A3 gene lead to congenital chloride diarrhea (CLD), a rare autosomal recessive disorder characterized by severe, lifelong watery diarrhea.[1] Conversely, inhibition of SLC26A3 has emerged as a promising therapeutic strategy for the treatment of constipation by reducing intestinal fluid absorption.[1]

This compound: A Potent Inhibitor

This compound is a small molecule inhibitor of the anion exchanger protein SLC26A3. It has been identified as an orally potent compound with significant inhibitory activity against SLC26A3.

Quantitative Data

The inhibitory potency of this compound and other related compounds against SLC26A3 is summarized in the table below. This data is critical for evaluating the therapeutic potential and for guiding further drug development efforts.

| Compound | Target | Assay Type | IC₅₀ (nM) | Reference |

| This compound | SLC26A3 | Not Specified | 360 | [4] |

Signaling and Functional Pathways

The primary physiological role of SLC26A3 is in the electroneutral absorption of NaCl in the intestine, a process that is functionally coupled with the activity of the sodium-hydrogen exchanger NHE3.

SLC26A3 also interacts with the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). This interaction is thought to be mutually regulatory, with the STAS domain of SLC26A3 interacting with the R-domain of CFTR, stimulating the activity of both transporters.[2][5]

Experimental Protocols

The characterization of SLC26A3 inhibitors like this compound relies on robust in vitro assays that measure the transporter's anion exchange activity. Below are detailed protocols for two key assays.

YFP-Based Halide Exchange Assay

This high-throughput screening assay utilizes a halide-sensitive Yellow Fluorescent Protein (YFP) to measure iodide (I⁻) influx as a surrogate for chloride transport.

Objective: To quantify the inhibitory effect of compounds on SLC26A3-mediated halide transport.

Materials:

-

Fischer Rat Thyroid (FRT) cells stably co-expressing SLC26A3 and a halide-sensitive YFP (e.g., YFP-H148Q/I152L).

-

96-well or 384-well black, clear-bottom microplates.

-

Assay buffer (e.g., Phosphate-Buffered Saline - PBS).

-

Iodide-containing buffer (e.g., PBS with 100 mM NaI replacing NaCl).

-

Test compounds dissolved in DMSO.

-

Fluorescence plate reader with kinetic read capabilities (Excitation ~485 nm, Emission ~520 nm).

Procedure:

-

Cell Culture: Plate the FRT-SLC26A3-YFP cells in the microplates and grow to confluence.

-

Compound Incubation:

-

Wash the cells twice with 200 µL of PBS.

-

Add 100 µL of PBS containing the test compound at the desired concentration (with a final DMSO concentration of ≤0.5%).

-

Incubate for 10-15 minutes at room temperature.

-

-

Fluorescence Measurement:

-

Place the plate in the fluorescence plate reader and record a baseline fluorescence for 5-10 seconds.

-

Rapidly add 100 µL of the iodide-containing buffer to each well.

-

Immediately begin kinetic fluorescence readings every 0.5-1 second for 60-120 seconds.

-

-

Data Analysis:

-

The influx of iodide quenches the YFP fluorescence.

-

The initial rate of fluorescence decrease is proportional to the halide transport activity of SLC26A3.

-

Calculate the rate of quenching for each well.

-

Normalize the rates to a vehicle control (DMSO) and a positive control (a known SLC26A3 inhibitor).

-

Generate dose-response curves to determine the IC₅₀ of the test compounds.

-

BCECF-Based Cl⁻/HCO₃⁻ Exchange Assay

This assay measures the physiologically relevant Cl⁻/HCO₃⁻ exchange activity of SLC26A3 by monitoring changes in intracellular pH (pHi) using the pH-sensitive fluorescent dye, BCECF.

Objective: To determine the effect of inhibitors on SLC26A3-mediated chloride/bicarbonate exchange.

Materials:

-

Cells expressing SLC26A3 (e.g., CHO or Caco-2 cells).

-

BCECF-AM (2',7'-Bis-(2-Carboxyethyl)-5-(and-6)-Carboxyfluorescein, Acetoxymethyl Ester).

-

Chloride-containing, bicarbonate-buffered solution (e.g., Krebs-Bicarbonate buffer).

-

Chloride-free, bicarbonate-buffered solution (e.g., Krebs-Bicarbonate buffer with gluconate replacing chloride).

-

Fluorescence plate reader or microscope capable of ratiometric fluorescence measurements (Excitation ~490 nm and ~440 nm, Emission ~535 nm).

Procedure:

-

Cell Loading:

-

Incubate the cells with 2-5 µM BCECF-AM in the chloride-containing buffer for 20-30 minutes at 37°C.

-

Wash the cells to remove extracellular dye.

-

-

Compound Incubation:

-

Add the chloride-containing buffer with the test compound at the desired concentration.

-

Incubate for 10-15 minutes.

-

-

Measurement of Exchange Activity:

-

Establish a stable baseline fluorescence ratio.

-

Perfuse the cells with the chloride-free, bicarbonate-buffered solution. This creates a chloride gradient that drives HCO₃⁻ influx and Cl⁻ efflux, leading to intracellular alkalinization (an increase in pHi).

-

Monitor the change in the BCECF fluorescence ratio over time.

-

-

Data Analysis:

-

The initial rate of the fluorescence ratio increase reflects the rate of Cl⁻/HCO₃⁻ exchange.

-

Calculate the rate of pHi change (dpHi/dt).

-

Compare the rates in the presence of the inhibitor to the vehicle control to determine the percent inhibition.

-

Generate dose-response curves to calculate the IC₅₀.

-

Conclusion

This compound is a valuable research tool for investigating the physiological and pathophysiological roles of the SLC26A3 anion exchanger. Its potency and oral activity make it and its analogs promising candidates for the development of novel therapeutics for gastrointestinal motility disorders. The experimental protocols detailed in this guide provide a framework for the continued exploration of SLC26A3 inhibitors and their potential clinical applications.

References

- 1. SLC26A3 inhibitor identified in small molecule screen blocks colonic fluid absorption and reduces constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Expression of SLC26A3, CFTR and NHE3 in the human male reproductive tract: role in male subfertility caused by congenital chloride diarrhoea - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. apexbt.com [apexbt.com]

- 5. Gating of CFTR by the STAS domain of SLC26 transporters - PMC [pmc.ncbi.nlm.nih.gov]

The Role of SLC26A3 in Congenital Chloride Diarrhea: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Congenital Chloride Diarrhea (CCD) is a rare autosomal recessive disorder characterized by persistent secretory diarrhea, leading to significant electrolyte and fluid loss. This condition is caused by mutations in the SLC26A3 gene, which encodes a crucial intestinal anion exchanger. This technical guide provides an in-depth overview of the role of SLC26A3 in the pathophysiology of CCD, detailing the genetic basis of the disease, the function of the SLC26A3 protein, and the associated signaling pathways. Furthermore, this guide presents quantitative clinical data, detailed experimental protocols for diagnosis and research, and visual representations of the underlying molecular mechanisms to serve as a comprehensive resource for professionals in the field.

Introduction to Congenital Chloride Diarrhea and SLC26A3

Congenital Chloride Diarrhea (CCD), also known as Darrow-Gamble syndrome, is a genetic disorder that manifests from birth with chronic, watery diarrhea rich in chloride.[1][2] This excessive loss of chloride leads to a cascade of electrolyte disturbances, including hyponatremia, hypochloremia, and hypokalemia, as well as metabolic alkalosis.[2][3] The underlying cause of CCD lies in mutations of the SLC26A3 gene, located on chromosome 7.[2][4] This gene encodes the Solute Carrier Family 26 Member 3 protein, a key anion exchanger primarily expressed on the apical membrane of intestinal epithelial cells, particularly in the ileum and colon.[4][5]

The SLC26A3 protein, also known as Down-Regulated in Adenoma (DRA), mediates the electroneutral exchange of chloride (Cl⁻) for bicarbonate (HCO₃⁻).[4][6] This process is fundamental for intestinal salt and fluid absorption. In CCD, loss-of-function mutations in SLC26A3 impair this exchange, leading to defective chloride absorption from the intestinal lumen and consequently, severe secretory diarrhea.[1][5]

Data Presentation: Clinical and Genetic Landscape of CCD

Quantitative Clinical Data in Congenital Chloride Diarrhea

The hallmark of CCD is a profound disturbance in electrolyte balance, which is reflected in both serum and fecal electrolyte concentrations. The following table summarizes typical quantitative findings in patients with CCD.

| Parameter | Typical Value in CCD | Normal Range | Reference |

| Serum Electrolytes | |||

| Sodium (Na⁺) | Low (e.g., 113 mmol/L) | 136–145 mmol/L | [7] |

| Chloride (Cl⁻) | Low (e.g., 53.2 mmol/L) | 98–106 mmol/L | [7] |

| Potassium (K⁺) | Low | 3.5–5.0 mmol/L | [3] |

| Bicarbonate (HCO₃⁻) | High (e.g., 26.3 mmol/L) | 22–28 mmol/L | [7] |

| Blood pH | High (e.g., 7.742) | 7.35–7.45 | [7] |

| Fecal Electrolytes | |||

| Chloride (Cl⁻) | High (>90 mmol/L) | <90 mmol/L | [2][8] |

| Sodium (Na⁺) | Elevated (e.g., 78 mmol/L) | <30 mmol/L | [7] |

| Stool pH | Acidic (e.g., 5.5) | Neutral to slightly alkaline | [7] |

Spectrum of SLC26A3 Mutations in Congenital Chloride Diarrhea

A wide range of mutations in the SLC26A3 gene have been identified as causative for CCD. These mutations include missense, nonsense, frameshift, and splice-site alterations, leading to a non-functional or absent protein. The table below provides a summary of selected SLC26A3 mutations and their reported functional consequences.

| Mutation | Type | Exon/Intron | Functional Effect | Reference |

| p.Gly187X | Nonsense | Exon 5 | Premature termination codon, leading to a truncated, non-functional protein. | [9] |

| c.1295delT (p.Leu432Argfs*11) | Frameshift | Exon 11 | Causes a frameshift and a premature stop codon, resulting in a truncated protein. | [10] |

| c.2024_2026dupTCA (p.Ile675_Arg676insIle) | In-frame insertion | Exon 18 | Insertion of an isoleucine residue, disrupting protein structure and function. | [11] |

| c.2063-1G>T | Splice site | Intron 18 | Affects the consensus acceptor site, leading to aberrant splicing. | [12][13] |

| p.Asp652Asn | Missense | - | Substitution at a highly conserved residue, likely impacting protein function. | [9] |

| p.Tyr520Cys | Missense | - | Substitution at a conserved residue, predicted to be damaging to protein function. | [9] |

Experimental Protocols

Fecal Electrolyte Analysis for CCD Diagnosis

Objective: To quantify the concentration of chloride and other electrolytes in a liquid stool sample to aid in the diagnosis of CCD.

Principle: Ion-selective electrode (ISE) potentiometry is used to measure the concentration of specific ions in a liquid matrix.

Methodology:

-

Specimen Collection: Collect a random or 24-hour liquid stool specimen in a clean, unpreserved container. Formed or viscous stools are not suitable for this analysis.[1][5]

-

Specimen Preparation:

-

Analysis:

-

Centrifuge the liquid stool sample to separate solid debris.

-

Analyze the supernatant using an automated clinical chemistry analyzer equipped with ion-selective electrodes for sodium, potassium, and chloride.

-

The analyzer measures the potential difference between the ion-selective electrode and a reference electrode, which is proportional to the logarithm of the ion's activity.

-

-

Interpretation: A fecal chloride concentration consistently above 90 mmol/L in a patient with chronic diarrhea and metabolic alkalosis is highly indicative of CCD.[2][8]

Genetic Testing for SLC26A3 Mutations

Objective: To identify pathogenic mutations in the SLC26A3 gene to confirm a diagnosis of CCD.

Principle: Sanger sequencing is a method of DNA sequencing based on the selective incorporation of chain-terminating dideoxynucleotides by DNA polymerase during in vitro DNA replication.

Methodology:

-

DNA Extraction: Extract genomic DNA from peripheral blood leukocytes using a commercially available DNA extraction kit, following the manufacturer's instructions.[12]

-

PCR Amplification:

-

Design primers to amplify all coding exons and flanking intronic regions of the SLC26A3 gene.[12]

-

Perform polymerase chain reaction (PCR) to amplify these specific regions from the patient's genomic DNA.

-

-

PCR Product Purification: Purify the PCR products to remove unincorporated primers and dNTPs.

-

Sanger Sequencing:

-

Perform cycle sequencing reactions using the purified PCR products as templates, along with sequencing primers (forward and reverse), DNA polymerase, and fluorescently labeled dideoxynucleotide triphosphates (ddNTPs).

-

During the reaction, the ddNTPs are randomly incorporated, terminating the extension of the DNA strand. This results in a collection of DNA fragments of varying lengths, each ending with a specific fluorescently labeled ddNTP.

-

-

Capillary Electrophoresis: Separate the fluorescently labeled DNA fragments by size using capillary electrophoresis. A laser excites the fluorescent dyes, and a detector records the color of the fluorescence for each fragment as it passes.

-

Sequence Analysis:

-

The sequencing software generates a chromatogram, which displays the sequence of the DNA.

-

Compare the patient's sequence to the reference sequence of the SLC26A3 gene (e.g., NM_000111.2) to identify any variations.[12][13]

-

Analyze identified variants for their potential pathogenicity based on the type of mutation (e.g., nonsense, frameshift), conservation of the affected amino acid, and predictions from in silico tools.

-

In Vitro Cl⁻/HCO₃⁻ Exchange Assay

Objective: To measure the functional activity of the SLC26A3 protein in a controlled in vitro system.

Principle: The activity of the Cl⁻/HCO₃⁻ exchanger can be assessed by measuring changes in intracellular pH (pHi) in cells expressing SLC26A3. The fluorescent pH indicator BCECF-AM is a cell-permeant dye that is cleaved by intracellular esterases to the membrane-impermeant and pH-sensitive BCECF. The fluorescence emission of BCECF is pH-dependent and can be measured ratiometrically to determine pHi.

Methodology:

-

Cell Culture and Transfection:

-

Culture a suitable mammalian cell line (e.g., HEK293, CHO) that does not endogenously express significant Cl⁻/HCO₃⁻ exchange activity.

-

Transfect the cells with a plasmid encoding human SLC26A3. A mock-transfected or empty vector-transfected group should be used as a negative control.

-

-

BCECF-AM Loading:

-

Plate the transfected cells on glass coverslips.

-

Prepare a loading solution containing 3-5 µM BCECF-AM in a suitable buffer (e.g., HEPES-buffered saline).[14]

-

Incubate the cells with the BCECF-AM loading solution for 30-60 minutes at 37°C.[14]

-

Wash the cells three times with the buffer to remove extracellular dye.[14]

-

-

Measurement of Cl⁻/HCO₃⁻ Exchange:

-

Mount the coverslip in a perfusion chamber on the stage of a fluorescence microscope equipped for ratiometric imaging.

-

Initially, perfuse the cells with a Cl⁻-containing, HCO₃⁻-free buffer.

-

To measure Cl⁻ influx/HCO₃⁻ efflux (forward exchange), first acid-load the cells (e.g., using a brief exposure to an ammonium (B1175870) chloride prepulse) and then switch to a Cl⁻-containing, HCO₃⁻-containing buffer. The rate of pHi recovery is indicative of HCO₃⁻ efflux.

-

To measure Cl⁻ efflux/HCO₃⁻ influx (reverse exchange), first perfuse the cells with a Cl⁻-free, HCO₃⁻-free buffer to induce an alkaline load, and then reintroduce Cl⁻. The rate of pHi decrease is indicative of HCO₃⁻ influx.

-

-

Data Analysis:

-

Monitor the fluorescence intensity at two excitation wavelengths (e.g., 490 nm and 440 nm) and a single emission wavelength (e.g., 535 nm).[14]

-

Calculate the ratio of the fluorescence intensities (e.g., 490/440).

-

Calibrate the fluorescence ratio to pHi using the nigericin/high K⁺ method.

-

Calculate the rate of pHi change (dpHi/dt) as a measure of the Cl⁻/HCO₃⁻ exchange activity.

-

Signaling Pathways and Regulation of SLC26A3

The function of SLC26A3 is not static but is regulated by a complex network of signaling pathways and protein-protein interactions.

Interaction with CFTR and Scaffolding Proteins

SLC26A3 functionally and physically interacts with the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR), another key ion transporter in the intestine. This interaction is crucial for coordinated Cl⁻ absorption and HCO₃⁻ secretion. The interaction is facilitated by scaffolding proteins containing PDZ domains, such as NHERF1 (Na+/H+ Exchanger Regulatory Factor 1).[15] NHERF1 acts as a molecular bridge, bringing SLC26A3 and CFTR into close proximity within a macromolecular complex at the apical membrane.

Caption: Interaction of SLC26A3 and CFTR via the scaffolding protein NHERF1.

Regulation by Protein Kinases

The activity of SLC26A3 is modulated by protein kinases, including Protein Kinase A (PKA) and Protein Kinase C (PKC).

-

Protein Kinase A (PKA): The PKA signaling pathway, typically activated by cyclic AMP (cAMP), can influence SLC26A3 function. This regulation is often intertwined with CFTR, as PKA-dependent phosphorylation of the CFTR regulatory (R) domain is a key step in its activation, which in turn can modulate SLC26A3 activity.

-

Protein Kinase C (PKC): The PKC pathway, activated by diacylglycerol (DAG) and intracellular calcium, also plays a role in regulating SLC26A3. The specific effects of PKC on SLC26A3 can be complex and may involve direct phosphorylation of the transporter or associated regulatory proteins.

Caption: Regulation of SLC26A3 activity by PKA and PKC signaling pathways.

Conclusion

Mutations in the SLC26A3 gene are the definitive cause of Congenital Chloride Diarrhea, leading to a profound defect in intestinal chloride absorption. Understanding the molecular basis of this disease, from the genetic mutations to the intricate regulation of the SLC26A3 protein, is paramount for the development of novel therapeutic strategies beyond the current supportive care. This technical guide provides a foundational resource for researchers and drug development professionals, summarizing the key quantitative data, experimental methodologies, and regulatory pathways involved in the pathophysiology of CCD. Further research into the precise mechanisms of SLC26A3 regulation and its interaction with other cellular components holds the promise of identifying new targets for intervention in this and other diarrheal diseases.

References

- 1. Electrolyte and Osmolality Profile, Fecal | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 2. researchgate.net [researchgate.net]

- 3. tools.thermofisher.com [tools.thermofisher.com]

- 4. laboratories.newcastle-hospitals.nhs.uk [laboratories.newcastle-hospitals.nhs.uk]

- 5. Quest Diagnostics: Test Directory [testdirectory.questdiagnostics.com]

- 6. Reevaluation of Cl-/HCO3- exchange in cultured bovine corneal endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Electrolytes, Fecal | ARUP Laboratories Test Directory [ltd.aruplab.com]

- 8. Cell Loading Protocol for Fluorescent pH Indicator, BCECF-AM | AAT Bioquest [aatbio.com]

- 9. researchgate.net [researchgate.net]

- 10. Identification of SLC26A3 Mutations in a Korean Patient with Congenital Chloride Diarrhea - PMC [pmc.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Role of NHERF and scaffolding proteins in proximal tubule transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. The role of the NHERF family of PDZ scaffolding proteins in the regulation of salt and water transport - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Protein Kinase C Signaling | Cell Signaling Technology [cellsignal.com]

- 15. Protein kinase C signaling “in” and “to” the nucleus: Master kinases in transcriptional regulation - PMC [pmc.ncbi.nlm.nih.gov]

Technical Guide: SLC26A3-IN-2 and the Modulation of Intestinal Cl⁻/HCO₃⁻ Exchange

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The Solute Carrier Family 26 Member 3 (SLC26A3), also known as Downregulated in Adenoma (DRA), is a crucial anion exchanger located on the apical membrane of intestinal epithelial cells.[1][2] It primarily facilitates the electroneutral exchange of chloride (Cl⁻) for bicarbonate (HCO₃⁻), a process fundamental to intestinal NaCl and fluid absorption.[1][3][4] Dysregulation of SLC26A3 is implicated in several gastrointestinal disorders. Loss-of-function mutations lead to congenital chloride-losing diarrhea (CLD), while its inhibition presents a promising therapeutic strategy for constipation by reducing colonic fluid absorption.[1][2] This document provides a detailed overview of SLC26A3-IN-2 and related compounds, such as DRAinh-A250, potent and selective inhibitors of SLC26A3, covering their mechanism of action, pharmacological data, and the experimental protocols used for their discovery and validation.

Introduction to SLC26A3 (DRA)

SLC26A3 is a transmembrane glycoprotein (B1211001) that plays a pivotal role in electrolyte and fluid homeostasis in the lower intestinal tract.[4][5] Its primary function is the one-for-one exchange of luminal Cl⁻ for intracellular HCO₃⁻. This process is functionally coupled with the Na⁺/H⁺ exchanger 3 (NHE3), which facilitates Na⁺ absorption. The combined action of SLC26A3 and NHE3 results in electroneutral NaCl absorption, creating an osmotic gradient that drives water absorption from the intestinal lumen.[1][4] Given this central role, inhibiting SLC26A3 activity is a targeted approach to increase luminal water content and alleviate constipation.[1][6]

SLC26A3 Inhibitors: Quantitative Pharmacological Data

High-throughput screening of approximately 50,000 synthetic small molecules led to the identification of several classes of SLC26A3 inhibitors.[1][2] Subsequent structure-activity relationship (SAR) studies produced optimized compounds, including the 4,8-dimethylcoumarin (B1253793) derivative DRAinh-A250 and the commercially available this compound, which is reported to be an orally potent inhibitor.[1][7]

| Compound | Chemical Class | IC₅₀ (SLC26A3 Inhibition) | Selectivity Notes | Reference |

| DRAinh-A250 | 4,8-Dimethylcoumarin | 100–200 nM | Did not inhibit homologous SLC26A family exchangers or other relevant intestinal transporters. | [1] |

| This compound | Not specified | ~360 nM | Potent inhibitor of anion-exchange proteins. | [7] |

| Niflumic Acid | Fenamate (Non-selective) | Strong inhibition at 350 µM | Non-selective chloride channel blocker, used as a positive control in screening assays. | [1] |

Experimental Protocols

The discovery and characterization of SLC26A3 inhibitors involved specific cellular and in vivo assays.

High-Throughput Screening (HTS) for SLC26A3 Inhibitors

This primary assay was designed to identify compounds that block the anion exchange function of SLC26A3 in a high-throughput format.

-

Cell Line: Fischer Rat Thyroid (FRT) cells stably co-expressing human SLC26A3 and a genetically encoded halide-sensitive yellow fluorescent protein (YFP-H148Q/I152L).[1][2]

-

Assay Principle: The assay measures SLC26A3-mediated Cl⁻/I⁻ exchange. The intracellular YFP fluorescence is quenched by the influx of iodide (I⁻). The rate of fluorescence quenching is directly proportional to the SLC26A3 transport activity. Inhibitors of SLC26A3 reduce the rate of I⁻ entry and thus slow the rate of YFP fluorescence quenching.[1][2]

-

Methodology:

-

FRT-YFP-slc26a3 cells are plated in 96-well microplates.

-

Cells are washed with a chloride-containing buffer.

-

Test compounds (e.g., from a 50,000-compound library from ChemDiv) are added to the wells at a concentration of 25 µM.[1]

-

The plate is transferred to a fluorescence plate reader. Baseline fluorescence is recorded.

-

An iodide-containing solution is injected into the wells to initiate the Cl⁻/I⁻ exchange.

-

YFP fluorescence is monitored over time. The initial rate of fluorescence decrease is calculated.

-

Data is normalized to controls: vehicle (DMSO) for maximal activity and a non-selective inhibitor like niflumic acid (350 µM) for maximal inhibition.[1]

-

The Z-factor, a measure of assay quality, was reported to be ~0.7.[1]

-

In Vivo Efficacy Model: Loperamide-Induced Constipation

This model was used to assess the anti-constipation effect of the identified SLC26A3 inhibitors in mice.

-

Animal Model: Wild-type (C57BL/6) or cystic fibrosis mice.[1]

-

Induction of Constipation: Mice are treated with loperamide (B1203769), an opioid-receptor agonist that inhibits intestinal motility and fluid secretion, leading to constipation.

-

Methodology:

-

Mice are administered the test compound (e.g., DRAinh-A250, 5 mg/kg) or vehicle control orally.

-

After a set period, loperamide is administered subcutaneously to induce constipation.

-

Mice are housed in individual cages with free access to water but not food.

-

Stool is collected over a period of 3 hours.

-

The following parameters are measured: total stool weight, number of fecal pellets, and stool water content (calculated as [(wet weight - dry weight) / wet weight] x 100).[1]

-

A significant increase in stool weight and water content in the compound-treated group compared to the vehicle group indicates efficacy.

-

Visualizations: Pathways and Workflows

Intestinal Electroneutral NaCl Absorption Pathway

References

- 1. SLC26A3 inhibitor identified in small molecule screen blocks colonic fluid absorption and reduces constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. JCI Insight - SLC26A3 inhibitor identified in small molecule screen blocks colonic fluid absorption and reduces constipation [insight.jci.org]

- 3. journals.physiology.org [journals.physiology.org]

- 4. SLC26A3 (DRA, the Congenital Chloride Diarrhea Gene): A Novel Therapeutic Target for Diarrheal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 5. SLC26A3 solute carrier family 26 member 3 [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]

- 6. What are SLC26A3 inhibitors and how do they work? [synapse.patsnap.com]

- 7. apexbt.com [apexbt.com]

An In-Depth Technical Guide to SLC26A3-IN-2 for the Study of Electrolyte Absorption

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of SLC26A3-IN-2, a potent and orally active inhibitor of the Solute Carrier Family 26 Member 3 (SLC26A3) anion exchanger. It is designed to serve as a technical resource, detailing the molecule's mechanism of action, efficacy, and the experimental protocols utilized in its evaluation for the study of intestinal electrolyte absorption.

Introduction: The Role of SLC26A3 in Intestinal Homeostasis

The SLC26A3 transporter, also known as Downregulated in Adenoma (DRA), is a crucial anion exchanger located on the apical membrane of intestinal epithelial cells.[1][2] It primarily facilitates the electroneutral exchange of chloride (Cl⁻) for bicarbonate (HCO₃⁻), a fundamental process for absorbing NaCl and water from the intestinal lumen.[1][2][3] The function of SLC26A3 is paramount in the colon for fluid absorption.[1][4] Genetic loss-of-function mutations in the SLC26A3 gene lead to congenital chloride-losing diarrhea (CLD), a severe condition characterized by voluminous, acidic diarrhea, and systemic electrolyte imbalances.[1][2][3][5][6] This pathology underscores the transporter's critical role in maintaining fluid and electrolyte homeostasis. Furthermore, SLC26A3 expression is often diminished in inflammatory bowel disease (IBD), contributing to the diarrheal symptoms associated with the condition.[3][7]

This compound: A Targeted Inhibitor

This compound is a small molecule inhibitor designed to specifically target and block the ion exchange activity of the SLC26A3 transporter.[8][9] It belongs to a class of inhibitors identified through high-throughput screening and subsequent optimization.[4][10] A key feature of the chemical class to which this compound belongs is its extracellular site of action, allowing it to act from the luminal side of the intestine.[9][10] This characteristic is highly advantageous for therapeutic development, as it opens the possibility for non-absorbable drugs that act locally in the gut with minimal systemic exposure.[10] By inhibiting SLC26A3, this compound effectively reduces the absorption of chloride and, consequently, water, making it a valuable tool for studying intestinal physiology and a potential therapeutic agent for conditions like constipation.[4][9]

Quantitative Data on Inhibitor Performance

The efficacy and selectivity of SLC26A3 inhibitors have been quantified in various assays. The data below summarizes the performance of this compound and related compounds.

Table 1: In Vitro Efficacy, Potency, and Selectivity of SLC26A3 Inhibitors

| Compound | Target | IC₅₀ (nM) | Assay Type | % Inhibition (at 10 µM) | Notes | Reference |

| This compound | SLC26A3 | 360 | Anion Exchange | 92% | Orally active. | [8][9] |

| DRAinh-A250 | slc26a3 (murine) | ~200 | Cl⁻/I⁻ Exchange | >90% | A 4,8-dimethylcoumarin (B1253793) compound. | [1][4] |

| DRAinh-A250 | SLC26A3 (human) | ~250 | Cl⁻/I⁻ Exchange | >90% | Tested in HEK cells. | [4] |

| DRAinh-A270 | SLC26A3 | ~35 | Cl⁻/HCO₃⁻ Exchange | >90% | A lead candidate from the 4,8-dimethylcoumarin class. | [10][11] |

| DRAinh-A270 | SLC26A3 | ~60 | Oxalate (B1200264)/Cl⁻ Exchange | >90% | - | [11][12] |

| Selectivity Panel (this compound class) | SLC26A4, SLC26A6, SLC26A9, CFTR, TMEM16A | - | Inhibition Assay | Generally low (<10%) | Shows good selectivity for SLC26A3 over related transporters. | [10] |

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Constipation

| Compound | Animal Model | Dose & Route | Key Findings | Reference |

| This compound | Loperamide-induced constipation in mice | 10 mg/kg, oral (po) | Significantly increased stool weight and number of pellets, demonstrating increased stool hydration. | [9] |

| DRAinh-A250 | Loperamide-induced constipation in mice | - | Comparably reduced signs of constipation to the NHE3 inhibitor tenapanor. | [1][4] |

| DRAinh-A270 | Closed colonic loops in mice | Intraluminal | Inhibited fluid and oxalate absorption from the loop lumen. | [10][11] |

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following sections describe key experimental protocols used to characterize SLC26A3 inhibitors.

This assay is designed to rapidly screen large compound libraries for inhibitory activity against SLC26A3.

-

Principle: The assay relies on Fischer rat thyroid (FRT) epithelial cells that are stably co-expressing the murine slc26a3 transporter and a cytoplasmic Yellow Fluorescent Protein (YFP) halide sensor.[4][10] The influx of iodide (I⁻) into the cells via slc26a3-mediated Cl⁻/I⁻ exchange quenches the YFP fluorescence. The rate of fluorescence decrease is directly proportional to the transporter's activity. Inhibitors will slow this rate.[4]

-

Cell Culture: FRT cells co-expressing murine slc26a3 and the YFP halide sensor are cultured to confluence in 96-well plates.

-

Compound Incubation: Cells are washed with a chloride-containing buffer. Test compounds (e.g., at 25 µM for primary screening) are then added and incubated for approximately 10 minutes.[4][10]

-

Transport Assay: The plate is transferred to a fluorescence plate reader. An iodide-containing solution is added to the wells to initiate the Cl⁻/I⁻ exchange.

-

Data Acquisition: YFP fluorescence is measured over time. The initial rate of fluorescence quenching is calculated.

-

Analysis: The rates from compound-treated wells are compared to vehicle (DMSO) controls. A significant reduction in the rate of fluorescence quenching indicates inhibitory activity. IC₅₀ values are determined by testing active compounds across a range of concentrations.

This model is used to assess the efficacy of SLC26A3 inhibitors in a functional, whole-animal system that mimics constipation.

-

Animals: Standard laboratory mice (e.g., C57BL/6) are used.

-

Induction of Constipation: Constipation is induced by administering loperamide, an opioid-receptor agonist that slows intestinal motility and increases fluid absorption.

-

Inhibitor Administration: this compound (e.g., 10 mg/kg) is administered orally (p.o.).[9] A vehicle control group and a positive control group may also be included.

-

Outcome Measurement: Following administration, mice are housed in individual cages. Fecal pellets are collected over a defined period (e.g., several hours).

-

Analysis: The total number of fecal pellets and the total stool weight are measured for each mouse. A significant increase in stool weight and/or pellet number in the inhibitor-treated group compared to the loperamide-only group indicates efficacy in relieving constipation by increasing stool water content.[9]

Visualizations: Pathways and Processes

The following diagrams illustrate the key mechanisms and workflows related to SLC26A3 and its inhibition by this compound.

Caption: this compound blocks the SLC26A3 transporter at the intestinal lumen.

Caption: Workflow for in vitro high-throughput screening of SLC26A3 inhibitors.

Caption: Logical framework for the in vivo efficacy of this compound.

References

- 1. SLC26A3 inhibitor identified in small molecule screen blocks colonic fluid absorption and reduces constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. JCI Insight - SLC26A3 inhibitor identified in small molecule screen blocks colonic fluid absorption and reduces constipation [insight.jci.org]

- 3. SLC26A3 (DRA, the Congenital Chloride Diarrhea Gene): A Novel Therapeutic Target for Diarrheal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SLC26A3 inhibitor identified in small molecule screen blocks colonic fluid absorption and reduces constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. journals.physiology.org [journals.physiology.org]

- 6. Upregulation of antimicrobial peptide expression in slc26a3-/- mice with colonic dysbiosis and barrier defect - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A novel role of SLC26A3 in maintenance of intestinal epithelial barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

- 9. file.medchemexpress.com [file.medchemexpress.com]

- 10. Small molecule inhibitors of intestinal epithelial anion exchanger SLC26A3 (DRA) with a luminal, extracellular site of action - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. JCI Insight - Small-molecule inhibitor of intestinal anion exchanger SLC26A3 for treatment of hyperoxaluria and nephrolithiasis [insight.jci.org]

The Role of SLC26A3-IN-2 in Modulating Gut Homeostasis: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solute carrier family 26 member 3 (SLC26A3), also known as Downregulated in Adenoma (DRA), is a crucial anion exchanger located on the apical membrane of intestinal epithelial cells. It mediates the electroneutral exchange of chloride (Cl⁻) for bicarbonate (HCO₃⁻), a fundamental process for intestinal fluid and electrolyte absorption. Dysregulation of SLC26A3 function is implicated in the pathophysiology of various gastrointestinal disorders, including infectious and inflammatory bowel diseases. This technical guide provides an in-depth analysis of SLC26A3-IN-2, a potent and orally active inhibitor of SLC26A3, and its impact on gut homeostasis. We will delve into its mechanism of action, present quantitative data on its efficacy, detail relevant experimental protocols, and visualize the associated signaling pathways and experimental workflows.

Introduction to SLC26A3 and its Role in Gut Homeostasis

SLC26A3 is a key player in maintaining the delicate balance of ions and fluids in the intestines.[1] Its primary function is the absorption of luminal Cl⁻ in exchange for cellular HCO₃⁻. This process, often coupled with the action of the Na⁺/H⁺ exchanger 3 (NHE3), drives electroneutral NaCl absorption, which in turn facilitates water absorption.[2][3]

The significance of SLC26A3 is underscored by the severe phenotype observed in individuals with loss-of-function mutations in the SLC26A3 gene, leading to congenital chloride diarrhea (CLD), a rare genetic disorder characterized by life-threatening watery diarrhea with high chloride content.[2] Beyond its role in ion transport, emerging evidence suggests that SLC26A3 is also involved in maintaining the integrity of the intestinal epithelial barrier and modulating the gut microbiome.[4][5]

Given its central role in intestinal fluid absorption, inhibition of SLC26A3 presents a promising therapeutic strategy for conditions characterized by excessive fluid retention in the gut, such as certain types of constipation. This compound has emerged as a valuable research tool and a potential therapeutic lead for exploring the consequences of SLC26A3 inhibition.

This compound: A Potent Inhibitor of Chloride/Bicarbonate Exchange

This compound is a small molecule inhibitor designed to specifically target the anion exchange activity of SLC26A3. Its development has provided researchers with a means to pharmacologically probe the function of this transporter both in vitro and in vivo.

Quantitative Data on this compound Efficacy

The following tables summarize the key quantitative data reported for this compound and a closely related analog, DRAinh-A270.

| Compound | Parameter | Value | Assay System | Reference |

| This compound | IC₅₀ | 360 nM | Anion exchange protein SLC26A3 inhibition | Not specified in search results |

| This compound | Inhibition Rate | 92% | 10 µM concentration after 10 minutes | Not specified in search results |

| This compound | In vivo efficacy | Significantly increases stool weight and pellet number | 10 mg/kg, p.o. in a loperamide-induced constipation mouse model | Not specified in search results |

| DRAinh-A270 | IC₅₀ (Cl⁻/HCO₃⁻ exchange) | ~35 nM | Not specified in search results | [6] |

| DRAinh-A270 | IC₅₀ (Oxalate/Cl⁻ exchange) | ~60 nM | Not specified in search results | [6][7] |

| DRAinh-A270 | In vivo efficacy | Inhibited oxalate (B1200264) absorption by 70% | Colonic closed loops in mice | [6] |

Experimental Protocols for Studying this compound Effects

The following sections provide detailed methodologies for key experiments used to characterize the effects of this compound on intestinal transport and physiology.

Ussing Chamber Assay for Measuring Ion Transport

The Ussing chamber is a classic technique to measure ion transport across epithelial tissues. This protocol is adapted from studies investigating SLC26A3-dependent transport.[8]

Objective: To measure the effect of this compound on Cl⁻ and HCO₃⁻ transport across isolated intestinal segments.

Materials:

-

Ussing chambers

-

Water-jacketed reservoir maintained at 37°C

-

Voltage-clamp apparatus

-

Ag/AgCl electrodes with 3M KCl agar (B569324) bridges

-

Ringer's solution (in mM): 119 NaCl, 21 NaHCO₃, 2.4 K₂HPO₄, 0.6 KH₂PO₄, 1.2 CaCl₂, 1.2 MgCl₂, 10 glucose, gassed with 95% O₂/5% CO₂ (pH 7.4)

-

This compound stock solution (in DMSO)

-

Experimental animals (e.g., mice)

-

Stereomicroscope

Procedure:

-

Humanely euthanize the experimental animal and excise the desired intestinal segment (e.g., distal colon).

-

Immediately place the tissue in ice-cold Ringer's solution.

-

Under a stereomicroscope, carefully strip the external muscle layers.

-

Mount the tissue between the two halves of the Ussing chamber, exposing an area of 0.2 cm².

-

Fill both the mucosal and serosal chambers with 5 ml of pre-warmed and gassed Ringer's solution.

-

Equilibrate the tissue for 20-30 minutes, maintaining a short-circuit current (Isc) by clamping the transepithelial voltage to 0 mV.

-

Measure baseline Isc and transepithelial resistance (TER).

-

To measure Cl⁻-dependent HCO₃⁻ secretion, create a Cl⁻ gradient and measure the change in pH in the mucosal chamber using a pH-stat titrator.

-

To assess the effect of the inhibitor, add this compound to the mucosal chamber at the desired concentration.

-

Record the changes in Isc, TER, and ion fluxes over time.

-

For unidirectional flux studies, radioisotopes such as ³⁶Cl⁻ can be added to either the mucosal or serosal side, and samples are taken from the opposing chamber at set time intervals to calculate flux rates.

In Vivo Intestinal Permeability Assay

This assay measures the impact of SLC26A3 inhibition on intestinal barrier function in a living animal.[5][9][10]

Objective: To determine if this compound alters intestinal paracellular permeability.

Materials:

-

Experimental animals (e.g., mice)

-

This compound

-

Fluorescein isothiocyanate-dextran (FITC-dextran, 4 kDa)

-

Oral gavage needles

-

Blood collection tubes (e.g., heparinized capillaries)

-

Microplate fluorometer

Procedure:

-

Administer this compound or vehicle control to mice via oral gavage at the desired dose and time course.

-

Fast the mice for 4-6 hours with free access to water.

-

Administer a known concentration of FITC-dextran (e.g., 60 mg/100 g body weight) to each mouse by oral gavage.

-

After a defined period (e.g., 4 hours), collect blood via cardiac puncture or retro-orbital bleeding.

-

Centrifuge the blood to separate the plasma.

-

Measure the fluorescence of the plasma samples using a microplate fluorometer (excitation ~485 nm, emission ~528 nm).

-

Generate a standard curve using known concentrations of FITC-dextran diluted in plasma from untreated mice.

-

Calculate the concentration of FITC-dextran in the plasma of experimental animals to determine the level of intestinal permeability.

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate the key signaling pathways regulating SLC26A3 and the workflows of the experimental protocols described above.

Signaling Pathways Regulating SLC26A3 Activity

The activity of SLC26A3 is modulated by various intracellular signaling pathways. Notably, cyclic AMP (cAMP) and intracellular calcium (Ca²⁺) have been shown to synergistically stimulate SLC26A3 activity.[11][12][13][14] Additionally, SLC26A3 has been linked to the NF-κB signaling pathway.[15] this compound is believed to act as a direct inhibitor of the transporter's anion exchange function.[2]

Caption: Signaling pathways modulating SLC26A3 activity.

Ussing Chamber Experimental Workflow

The following diagram outlines the key steps in performing an Ussing chamber experiment to assess the effect of this compound.

Caption: Workflow for Ussing chamber experiment.

In Vivo Intestinal Permeability Workflow

This diagram illustrates the procedure for assessing intestinal permeability in a mouse model following treatment with this compound.

Caption: Workflow for in vivo intestinal permeability assay.

Conclusion and Future Directions

This compound is a valuable pharmacological tool for investigating the multifaceted roles of the SLC26A3 anion exchanger in gut homeostasis. The data presented herein demonstrate its potency in inhibiting SLC26A3-mediated ion transport, leading to measurable effects on intestinal fluid balance. The detailed experimental protocols provide a framework for researchers to further explore the physiological and pathophysiological consequences of SLC26A3 inhibition.

Future research should focus on elucidating the precise molecular interactions between this compound and the SLC26A3 protein. Furthermore, long-term in vivo studies are warranted to assess the chronic effects of SLC26A3 inhibition on intestinal health, including its impact on the gut microbiota and the development of inflammatory conditions. A deeper understanding of the signaling pathways directly modulated by this compound will be crucial for the potential translation of SLC26A3 inhibitors into clinical therapeutics for gastrointestinal disorders.

References

- 1. genecards.org [genecards.org]

- 2. SLC26A3 inhibitor identified in small molecule screen blocks colonic fluid absorption and reduces constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 3. SLC26A3 (DRA, the Congenital Chloride Diarrhea Gene): A Novel Therapeutic Target for Diarrheal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Upregulation of antimicrobial peptide expression in slc26a3-/- mice with colonic dysbiosis and barrier defect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel role of SLC26A3 in maintenance of intestinal epithelial barrier integrity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Small-molecule inhibitor of intestinal anion exchanger SLC26A3 for treatment of hyperoxaluria and nephrolithiasis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Small-molecule inhibitor of intestinal anion exchanger SLC26A3 for treatment of hyperoxaluria and nephrolithiasis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Segmental differences in Slc26a3-dependent Cl− absorption and HCO3− secretion in the mouse large intestine in vitro in Ussing chambers - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mmpc.org [mmpc.org]

- 10. In Vitro and In Vivo Approaches to Determine Intestinal Epithelial Cell Permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 11. SLC26A3 (DRA) is stimulated in a synergistic, intracellular Ca2+-dependent manner by cAMP and ATP in intestinal epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. SLC26A3 (DRA) is stimulated in a synergistic, intracellular Ca2+-dependent manner by cAMP and ATP in intestinal epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 13. biorxiv.org [biorxiv.org]

- 14. biorxiv.org [biorxiv.org]

- 15. SLC26A3/NHERF2-IκB/NFκB/p65 feedback loop suppresses tumorigenesis and metastasis in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to SLC26A3-IN-2: Discovery, Chemical Properties, and Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

SLC26A3, also known as Downregulated in Adenoma (DRA), is a crucial anion exchanger primarily located in the apical membrane of intestinal epithelial cells. It mediates the exchange of chloride (Cl⁻) and bicarbonate (HCO₃⁻), playing a pivotal role in electroneutral NaCl absorption and fluid homeostasis in the gut. Dysregulation of SLC26A3 function is implicated in gastrointestinal disorders, making it a compelling therapeutic target. This technical guide provides a comprehensive overview of the discovery, chemical properties, and biological evaluation of SLC26A3-IN-2, a potent and selective inhibitor of SLC26A3. Detailed experimental protocols, quantitative data, and pathway diagrams are presented to facilitate further research and drug development efforts in this area.

Discovery of this compound

This compound, also identified as compound 3a , emerged from a high-throughput screening campaign of 50,000 novel synthetic small molecules aimed at identifying inhibitors of the SLC26A3 anion exchanger.[1][2] The screening was followed by the evaluation of 1,740 chemical analogs of the initial hits, which led to the identification of five distinct chemical classes of SLC26A3-selective inhibitors.[1][2] this compound belongs to the thiazolo-pyrimidin-5-one chemical class.[1][3]

The primary screening assay utilized Fischer rat thyroid (FRT) cells co-expressing murine slc26a3 and a genetically encoded halide sensor (YFP-H148Q/I152L).[4] Inhibition of SLC26A3-mediated Cl⁻/I⁻ exchange was measured by the quenching of YFP fluorescence upon iodide influx, providing a robust method for identifying active compounds.[4]

Chemical Properties of this compound

The chemical properties of this compound are summarized in the table below.

| Property | Value |

| IUPAC Name | 7-((2-chlorophenoxy)methyl)-3-phenyl-7H-thiazolo[3,2-a]pyrimidin-5(3H)-one |

| Synonyms | This compound, compound 3a |

| CAS Number | 950348-60-4 |

| Molecular Formula | C₁₉H₁₃ClN₂O₂S |

| Molecular Weight | 368.84 g/mol |

| Appearance | Solid |

| Storage | -20°C |

Biological Activity and Quantitative Data

This compound is an orally active and potent inhibitor of the SLC26A3 anion exchanger.[3]

Table 1: In Vitro Potency of this compound

| Parameter | Value | Cell Line | Assay | Reference |

| IC₅₀ | 360 nM | FRT cells expressing murine SLC26A3 | Cl⁻/I⁻ exchange (YFP fluorescence quenching) | [3] |

| % Inhibition | >90% at 10 µM | FRT cells expressing murine SLC26A3 | Cl⁻/I⁻ exchange (YFP fluorescence quenching) | [3] |

Table 2: Selectivity Profile of this compound (Compound 3a) at 10 µM

| Transporter/Channel | % Inhibition (Mean ± S.E.M.) | Reference |

| SLC26A4 (Pendrin) | 2 ± 12 | [3] |

| SLC26A6 (PAT-1) | -5 ± 8 | [3] |

| SLC26A9 | 11 ± 9 | [3] |

| CFTR | -3 ± 15 | [3] |

| TMEM16A | 21 ± 11 | [3] |

Table 3: In Vivo Efficacy of this compound in a Loperamide-Induced Constipation Mouse Model

| Treatment Group | Stool Weight (mg/3h) | Number of Pellets/3h | Stool Water Content (%) | Reference |

| Vehicle | 5.2 ± 1.5 | 0.5 ± 0.3 | 49 ± 2 | [3] |

| This compound (10 mg/kg, p.o.) | 15.1 ± 2.1 | 1.8 ± 0.4 | 55 ± 2 | [3] |

| p < 0.05 compared to vehicle |

Signaling Pathways and Mechanism of Action

SLC26A3 facilitates the electroneutral exchange of Cl⁻ for HCO₃⁻ across the apical membrane of intestinal epithelial cells. This process is coupled with the action of the Na⁺/H⁺ exchanger 3 (NHE3) to achieve overall NaCl absorption, which in turn drives water absorption from the intestinal lumen.[4] By inhibiting SLC26A3, this compound disrupts this Cl⁻/HCO₃⁻ exchange, leading to reduced NaCl and water absorption, thereby increasing stool hydration.[3][4] Kinetic studies have revealed that this compound acts at an extracellular site on the transporter.[2][3]

Experimental Protocols

High-Throughput Screening for SLC26A3 Inhibitors

The primary high-throughput screening was conducted using a fluorescence-based assay.

Cell Line: Fischer rat thyroid (FRT) cells stably co-expressing murine slc26a3 and the halide-sensitive yellow fluorescent protein (YFP) mutant, YFP-H148Q/I152L.[4]

Protocol:

-

FRT-YFP-slc26a3 cells were plated in 96-well microplates.

-

Cells were washed with a chloride-containing buffer.

-

Test compounds, including this compound (at a screening concentration of 25 µM), were added to the wells.[4]

-

An iodide-containing solution was added to initiate Cl⁻/I⁻ exchange through SLC26A3.

-

The influx of iodide quenches the YFP fluorescence.

-

The rate of fluorescence quenching was measured over time using a plate reader.

-

A decrease in the rate of fluorescence quenching compared to vehicle control indicated inhibition of SLC26A3.

Synthesis of this compound (Compound 3a)

The synthesis of the thiazolo-pyrimidin-5-one class of inhibitors, including this compound, has been described.[3] A general synthetic scheme is provided below.

Scheme 1: General Synthesis of Thiazolo-pyrimidin-5-ones

-

Step A: Cyclo-condensation of 2-amino-4-phenylthiazole (B127512) with ethyl 4-chloroacetoacetate in the presence of polyphosphoric acid at 100°C.[3]

-

Step B: Reaction of the resulting intermediate with 2-chlorophenol, cesium carbonate, and sodium iodide in DMF at 100°C to yield this compound.[3]

In Vivo Model of Loperamide-Induced Constipation

The efficacy of this compound was evaluated in a well-established mouse model of constipation.

Animal Model: Wild-type mice.

Protocol:

-

Mice were administered loperamide (B1203769) (0.3 mg/kg, intraperitoneally) to induce constipation.[3]

-

This compound (10 mg/kg) or vehicle was administered by oral gavage.[3]

-

Stool was collected over a 3-hour period.

-

The total weight of the stool, the number of fecal pellets, and the stool water content were measured and compared between the treatment and vehicle groups.[3]

Conclusion

This compound is a novel, potent, and selective inhibitor of the intestinal anion exchanger SLC26A3, discovered through high-throughput screening. Its ability to modulate intestinal fluid absorption has been demonstrated in vitro and in a preclinical model of constipation. With a distinct chemical scaffold and an extracellular site of action, this compound represents a promising lead compound for the development of new therapeutics for constipation and potentially other disorders related to SLC26A3 dysfunction. The detailed information provided in this guide serves as a valuable resource for researchers and drug developers working to advance therapies targeting SLC26A3.

References

- 1. Small molecule inhibitors of intestinal epithelial anion exchanger SLC26A3 (DRA) with a luminal, extracellular site of action - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Small molecule inhibitors of intestinal epithelial anion exchanger SLC26A3 (DRA) with a luminal, extracellular site of action [escholarship.org]

- 3. Small molecule inhibitors of intestinal epithelial anion exchanger SLC26A3 (DRA) with a luminal, extracellular site of action - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SLC26A3 inhibitor identified in small molecule screen blocks colonic fluid absorption and reduces constipation - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to SLC26A3-IN-2 for the Investigation of Inflammatory Bowel Disease

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solute carrier family 26 member 3, SLC26A3 (also known as Downregulated in Adenoma or DRA), is a crucial anion exchanger in the gastrointestinal tract, mediating the exchange of chloride (Cl⁻) for bicarbonate (HCO₃⁻). Its function is integral to electrolyte balance, intestinal fluid absorption, and the maintenance of the gut's mucosal barrier.[1][2] Genetic and experimental evidence has increasingly implicated the dysfunction and downregulation of SLC26A3 in the pathogenesis of Inflammatory Bowel Disease (IBD), where it is considered a susceptibility gene.[2][3] This guide provides a technical overview of SLC26A3-IN-2, a small molecule inhibitor of SLC26A3. It aims to equip researchers with the necessary information to investigate the role of SLC26A3 in IBD, while also addressing the complex and seemingly paradoxical therapeutic rationale of employing an inhibitor for a condition characterized by the target's loss of function. This document summarizes available data on SLC26A3 inhibitors, provides detailed experimental protocols for their characterization, and outlines their potential use as chemical probes to explore the nuanced role of this transporter in gut homeostasis and pathology.

The Role of SLC26A3 in Intestinal Health and IBD

SLC26A3 is predominantly expressed on the apical membrane of epithelial cells in the colon and ileum.[2] Its primary role is facilitating electroneutral NaCl absorption, which is a major driver of water absorption from the intestinal lumen.[1][2] Beyond ion transport, SLC26A3 is critical for:

-

Mucus Barrier Formation: By secreting HCO₃⁻, SLC26A3 helps form the hydrated, unattached mucus layer that separates luminal bacteria from the epithelium. Loss of SLC26A3 function leads to a defective mucus barrier.[4]

-

Epithelial Barrier Integrity: Studies have shown that SLC26A3 interacts with tight junction proteins. Its absence or downregulation is associated with increased intestinal permeability, a key event in IBD pathogenesis.[3]

-

Immune Homeostasis: Loss of SLC26A3 in colonocytes can trigger the release of the alarmin IL-33, driving a type 2 immune response and dysregulating mucosal immune homeostasis.[5][6]

In both human IBD patients and animal models of colitis (e.g., DSS-induced colitis), the expression and function of SLC26A3 are severely depleted.[2][4] Furthermore, individuals with loss-of-function mutations in the SLC26A3 gene suffer from congenital chloride diarrhea (CLD) and have a significantly higher propensity for developing IBD.[4] This evidence strongly suggests that the loss of SLC26A3 function contributes to IBD pathology.

Figure 1: Role of SLC26A3 in Intestinal Homeostasis and IBD.

The Paradox: Investigating IBD with an SLC26A3 Inhibitor

Given that IBD is characterized by diminished SLC26A3 activity, the use of an inhibitor like this compound for therapeutic investigation appears counterintuitive. The primary therapeutic application for SLC26A3 inhibitors identified to date is for constipation, a condition mechanistically opposite to the diarrhea common in IBD.[1][7]

However, this compound and similar compounds serve as invaluable research tools. They allow for the acute and reversible chemical knockout of SLC26A3 function, enabling researchers to:

-

Dissect the immediate consequences of SLC26A3 blockade on ion transport, fluid movement, and mucus properties in both healthy and inflamed tissues.

-

Investigate compensatory mechanisms that arise in response to acute SLC26A3 inhibition.

-

Explore non-canonical roles of the transporter that may be independent of its ion exchange function.

-

Validate SLC26A3 as a target for conditions where its inhibition is desired, such as certain forms of constipation.[1]

Figure 2: The Paradox of using an SLC26A3 inhibitor in IBD research.

Available Small Molecule Inhibitors of SLC26A3

While research on this compound in the context of IBD is not publicly available, data for it and other tool compounds have been published.

| Property | This compound | DRAinh-A250 |

| Description | Orally potent anion exchange inhibitor[8] | 4,8-dimethylcoumarin derivative[1] |

| CAS Number | 950348-60-4[8] | Not specified in key literature |

| Molecular Formula | C₁₉H₁₃ClN₂O₂S[8] | Not specified in key literature |

| Molecular Weight | 368.84 g/mol [8] | Not specified in key literature |

| Reported IC₅₀ | ≈ 360 nM[8] | ≈ 200 - 250 nM[1] |

| Selectivity | Not specified | No inhibition of SLC26A4 or SLC26A6[7] |

| Mechanism | Inhibition of anion exchange[8] | Reversible inhibition of Cl⁻ exchange[1] |

| Published In Vivo Use | Not specified | Mouse models of constipation[1][7] |

Experimental Protocols

In Vitro Characterization: Halide-Sensitive YFP Assay

This protocol is adapted from the methods used to discover and characterize DRAinh-A250 and is the gold standard for assessing SLC26A3 inhibitor potency.[1]

Objective: To determine the IC₅₀ of a test compound (e.g., this compound) by measuring the inhibition of SLC26A3-mediated anion exchange in a cell-based fluorescence assay.

Materials:

-

Fischer rat thyroid (FRT) cells stably co-expressing human or murine SLC26A3 and a halide-sensitive Yellow Fluorescent Protein (YFP-H148Q/I152L).

-

Assay Buffer (PBS): 137 mM NaCl, 2.7 mM KCl, 8.1 mM Na₂HPO₄, 1.5 mM KH₂PO₄, 1 mM CaCl₂, 0.5 mM MgCl₂, pH 7.4.

-

Iodide Buffer: Same as Assay Buffer, but with NaCl replaced by NaI.

-

Test compound stock solution (e.g., 10 mM in DMSO).

-

96-well clear-bottom black plates.

-

Fluorescence plate reader with filters for YFP (Excitation ~500 nm, Emission ~530 nm).

Methodology:

-

Cell Plating: Seed the FRT-SLC26A3-YFP cells into 96-well plates at a density that yields a confluent monolayer after 24-48 hours.

-

Compound Preparation: Prepare serial dilutions of the test compound in Assay Buffer. Include a vehicle control (e.g., 0.1% DMSO).

-

Compound Incubation: Wash the cell monolayer twice with Assay Buffer. Add the prepared compound dilutions to the wells and incubate for 10-15 minutes at room temperature.

-

Fluorescence Reading: Place the plate in the fluorescence reader. Record a stable baseline fluorescence for 5-10 seconds.

-

Anion Exchange: Program the reader's injector to rapidly add an equal volume of Iodide Buffer to all wells. Iodide entering the cell via SLC26A3 will quench the YFP fluorescence.

-

Data Acquisition: Continue recording fluorescence for 60-90 seconds after iodide addition to capture the quenching kinetics.

-

Data Analysis:

-

Calculate the initial rate of fluorescence decay (dF/dt) for each well.

-

Normalize the rates, setting the vehicle control as 0% inhibition and a well with a known saturating concentration of a potent inhibitor (or cells without SLC26A3) as 100% inhibition.

-

Plot the percent inhibition against the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀.

-

In Vivo Efficacy Assessment: DSS-Induced Colitis Model

This is a standard, widely used protocol to induce a model of ulcerative colitis in mice. While there is no published data for SLC26A3 inhibitors in this model, this protocol outlines how such a compound would be evaluated.

Objective: To assess the effect of this compound on the clinical and pathological features of dextran (B179266) sulfate (B86663) sodium (DSS)-induced colitis.

Materials:

-

Male C57BL/6 mice, 8-10 weeks old.

-

Dextran Sulfate Sodium (DSS), MW 36-50 kDa.

-

Test Compound: this compound.

-

Vehicle: Appropriate for solubilizing the test compound (e.g., 0.5% methylcellulose (B11928114) with 0.1% Tween-80 in water).

-

Standard rodent chow and drinking water.

-

Tools for oral gavage, dissection, and tissue collection.

Methodology:

-

Acclimatization: Acclimatize mice for at least one week before the experiment begins.

-

Group Allocation: Randomly divide mice into groups (n=8-10 per group):

-

Group 1: Healthy Control (Vehicle only, plain drinking water).

-

Group 2: DSS Control (Vehicle + DSS in drinking water).

-

Group 3: DSS + this compound (e.g., 10 mg/kg, or other dose).

-

(Optional) Group 4: DSS + Positive Control (e.g., Sulfasalazine).

-

-

Colitis Induction:

-

For acute colitis, administer 2.5-3.0% (w/v) DSS in the drinking water for 7 consecutive days. Provide fresh DSS solution every 2-3 days.

-

Groups 1 will receive normal drinking water.

-

-

Compound Administration:

-

Begin daily administration of the vehicle or this compound via oral gavage on Day 0 (the first day of DSS administration) and continue until Day 7.

-

-

Daily Monitoring (Disease Activity Index - DAI):

-

Record the body weight, stool consistency, and presence of blood in the stool for each mouse daily.

-

Calculate the DAI score based on the following table:

-

| Score | Weight Loss (%) | Stool Consistency | Rectal Bleeding |

| 0 | None | Normal | Normal |

| 1 | 1-5 | - | - |

| 2 | 6-10 | Loose Stools | Slight Bleeding |

| 3 | 11-15 | - | - |

| 4 | >15 | Diarrhea | Gross Bleeding |

| DAI = (Weight Loss Score + Stool Score + Bleeding Score) / 3 |

-

Termination and Endpoint Analysis (Day 8):

-

Euthanize all mice.

-

Colon Length: Carefully dissect the entire colon from the cecum to the anus and measure its length. Inflammation typically causes colon shortening.

-

Histology: Take a distal segment of the colon, fix it in 10% neutral buffered formalin, embed in paraffin, section, and stain with Hematoxylin & Eosin (H&E). Score for severity of inflammation, crypt damage, and epithelial ulceration.

-

Myeloperoxidase (MPO) Assay: Homogenize a pre-weighed section of the colon to measure MPO activity, a marker of neutrophil infiltration and inflammation.

-

Figure 3: Experimental workflow for a DSS-induced colitis study.

Conclusion and Future Directions

This compound is a potent inhibitor of the SLC26A3 anion exchanger. While this and other inhibitors like DRAinh-A250 are valuable as chemical probes, their therapeutic application in IBD is not supported by the current understanding of the disease, which points to a loss of SLC26A3 function as a key pathogenic feature. The primary utility of these compounds for IBD researchers is to perform acute, controlled inhibition studies to further unravel the complex roles of SLC26A3 in gut physiology. Future research should focus on using these tools to understand the immediate effects of SLC26A3 blockade on the mucosal barrier and immune cell crosstalk in the context of an already inflamed intestine. Conversely, therapeutic strategies aimed at restoring or enhancing SLC26A3 function may hold more promise for the treatment of IBD.

References

- 1. SLC26A3 inhibitor identified in small molecule screen blocks colonic fluid absorption and reduces constipation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. SLC26A3 (DRA, the Congenital Chloride Diarrhea Gene): A Novel Therapeutic Target for Diarrheal Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. search.library.brandeis.edu [search.library.brandeis.edu]

- 4. Upregulation of antimicrobial peptide expression in slc26a3-/- mice with colonic dysbiosis and barrier defect - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Loss of SLC26A3 Results in Colonic Mucosal Immune Dysregulation via Epithelial-Immune Cell Crosstalk - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Loss of SLC26A3 Results in Colonic Mucosal Immune Dysregulation via Epithelial-Immune Cell Crosstalk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. SLC26A3 inhibitor identified in small molecule screen blocks colonic fluid absorption and reduces constipation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. apexbt.com [apexbt.com]

The Impact of SLC26A3-IN-2 on Intestinal Fluid Balance: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The solute carrier family 26 member 3 (SLC26A3), also known as Downregulated in Adenoma (DRA), is a crucial anion exchanger located on the apical membrane of intestinal epithelial cells. It mediates the electroneutral exchange of chloride (Cl⁻) for bicarbonate (HCO₃⁻), a fundamental process for intestinal salt and fluid absorption.[1][2][3] Dysregulation of SLC26A3 is implicated in several gastrointestinal disorders, including congenital chloride diarrhea and inflammatory bowel disease.[1] Conversely, inhibition of SLC26A3 presents a promising therapeutic strategy for managing conditions characterized by reduced intestinal motility, such as constipation. This technical guide provides an in-depth overview of SLC26A3-IN-2, a potent and orally active inhibitor of SLC26A3. We will detail its mechanism of action, its impact on intestinal fluid balance, and present relevant quantitative data and experimental protocols.

Introduction to SLC26A3 and its Role in Intestinal Homeostasis